Bienvenue dans la boutique en ligne BenchChem!

1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole

Medicinal Chemistry QSAR Drug Design

This 1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole (CAS 898647-62-6) is a unique N-sulfonyl benzimidazole derivative featuring a 2-ethoxy-4,5-dimethylphenylsulfonyl group. Its ortho-alkoxy and vicinal dimethyl substitution pattern creates a steric/electronic environment distinct from common methyl or halogen analogs, enabling SAR studies on COX-2 selectivity optimization and Chagas disease drug discovery. Procure for QSAR modeling, sulfonylation methodology development, or as a differentiated pharmacological probe.

Molecular Formula C18H20N2O3S
Molecular Weight 344.4g/mol
CAS No. 898647-62-6
Cat. No. B345063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole
CAS898647-62-6
Molecular FormulaC18H20N2O3S
Molecular Weight344.4g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2C(=NC3=CC=CC=C32)C
InChIInChI=1S/C18H20N2O3S/c1-5-23-17-10-12(2)13(3)11-18(17)24(21,22)20-14(4)19-15-8-6-7-9-16(15)20/h6-11H,5H2,1-4H3
InChIKeyXXWRFERQRUPSSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 30 mg / 245 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole (CAS 898647-62-6): Procurement-Ready Chemical Identity and Core Properties


1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole (CAS 898647-62-6) is a synthetic N-sulfonyl benzimidazole derivative with the molecular formula C₁₈H₂₀N₂O₃S and a molecular weight of 344.4 g/mol [1]. The compound features a 2-methyl-1H-benzimidazole core N-substituted with a 2-ethoxy-4,5-dimethylbenzenesulfonyl group. Its computed properties include a predicted XLogP3 of 4.1, a topological polar surface area of 69.6 Ų, and a predicted pKa of 1.44 ± 0.10 [1]. The compound is listed in the PubChem database under CID 5984122 and is commercially available from multiple suppliers for research use only [1].

Why Generic Substitution of 1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole with Other N-Sulfonyl Benzimidazoles Is Not Advisable


Within the N-sulfonyl-2-methylbenzimidazole chemotype, even minor alterations to the aryl sulfonyl substituent can produce pronounced shifts in enzyme inhibition potency, selectivity profile, and physicochemical properties [1]. Published structure–activity relationship (SAR) data on close analogs reveal that the presence, position, and electronic nature of substituents on the phenyl ring (e.g., methyl, chloro, ethoxy, methoxy) can change IC₅₀ values against COX-2 by orders of magnitude and alter selectivity indices between COX-2 and COX-1 isoforms [2]. The target compound's unique combination of a 2-ethoxy group and vicinal 4,5-dimethyl substitution pattern on the benzenesulfonyl ring generates a steric and electronic environment not replicated by the commonly cataloged 4-methyl, 4-fluoro, 2,5-dichloro, or 2,5-dibromo analogs [1]. Furthermore, even close positional isomers—such as the 2,5-dimethylphenylsulfonyl analog (CAS 904489-49-2) —differ from the target compound in key molecular descriptors (e.g., hydrogen bond acceptor count, rotatable bond count, and lipophilicity) that affect target binding, solubility, and ADME behavior [1].

Quantitative Differentiation Evidence for 1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole (CAS 898647-62-6) vs. Structural Analogs


Physicochemical Differentiation: Hydrogen Bond Acceptor Count and Rotatable Bond Flexibility vs. 1-[(2,5-Dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole (CAS 904489-49-2)

The target compound possesses four hydrogen bond acceptors (HBA = 4) and four rotatable bonds, whereas the 2,5-dimethylphenylsulfonyl analog (CAS 904489-49-2) has only two hydrogen bond acceptors and two rotatable bonds, as derived from their respective InChI and SMILES representations [1]. The increased HBA count arises from the ethoxy oxygen atom, which simultaneously increases rotatable bond count and conformational flexibility relative to the comparator. These differences directly impact predicted binding interactions with protein targets and influence solubility profiles.

Medicinal Chemistry QSAR Drug Design

Lipophilicity-Driven Differentiation: Predicted XLogP3 and Topological Polar Surface Area vs. 1-[(4-Methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole (CAS 15728-46-8)

The target compound exhibits a predicted XLogP3 of 4.1 and a topological polar surface area (TPSA) of 69.6 Ų [1]. In contrast, the 4-methylphenylsulfonyl analog 2-methyl-1-(4-methylphenyl)sulfonyl-benzimidazole (CAS 15728-46-8, also known as ML130/Nodinitib-1) has a lower molecular weight (286.4 g/mol vs. 344.4 g/mol) and, based on its simpler aryl substituent, is expected to have a lower XLogP (estimated ~2.8–3.2) and a smaller TPSA (~55–60 Ų) [2]. The 2-ethoxy substituent on the target compound contributes both increased lipophilicity and increased polar surface area, a combination that can favorably modulate membrane permeability while retaining sufficient polarity for aqueous solubility.

ADME Prediction Lipophilicity Medicinal Chemistry

Pharmacological Class Differentiation: COX-2 Inhibitory Activity of Structurally Related N-Sulfonyl Benzimidazoles as a Reference Framework

A series of 2-(4-(methylsulfonyl)phenyl)benzimidazoles, which share the benzimidazole core but differ in aryl substitution pattern, demonstrated COX-2 IC₅₀ values ranging from 0.10 µM to >10 µM, with selectivity indices over COX-1 ranging from <1 to 134, depending on specific substituents [1]. Within a related class of 1,2-diaryl-benzimidazoles, COX-2 IC₅₀ values fell in the 0.34–0.69 µM range with selectivity indices of 52.3–163.8 [2]. The target compound's 2-ethoxy-4,5-dimethylphenylsulfonyl group is structurally distinct from these reference compounds; based on established SAR trends within this chemotype, the ethoxy substituent at the ortho position is predicted to modulate COX-2 binding interactions differently than the para-methylsulfonyl or para-halogen substituents found in characterized analogs [1][2]. Direct quantitative COX inhibition data for the target compound have not been published in primary literature as of the search date.

COX-2 Inhibition Anti-inflammatory SAR

Antiparasitic Activity Precedent: N-Arylsulfonyl Benzimidazoles Demonstrate Differential Bioactivity Against Trypanosoma cruzi Depending on Aryl Substitution Pattern

A library of 14 N-arylsulfonyl-benzimidazole derivatives was evaluated against Trypanosoma cruzi in both epimastigote and amastigote forms [1]. Of these, 10 compounds showed bioactivity against the epimastigote form, and 6 exhibited activity against the intracellular amastigote form, with differential cytotoxicity profiles relative to the reference drug benznidazole (BZN) as measured in Vero cell culture [1]. The bioactivity was highly dependent on the specific aryl substitution pattern, confirming that N-arylsulfonyl benzimidazoles are not functionally interchangeable. The target compound, bearing a 2-ethoxy-4,5-dimethylphenylsulfonyl group, occupies an unexplored region of this SAR landscape relative to the reported compounds, which primarily featured halogen, nitro, or unsubstituted phenyl groups [1].

Chagas Disease Antiparasitic Benzimidazole

Recommended Research Application Scenarios for 1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole (CAS 898647-62-6)


COX-2 Inhibitor Lead Optimization and Selectivity Profiling

The target compound is structurally positioned within the N-sulfonyl benzimidazole class that has produced COX-2 inhibitors with IC₅₀ values as low as 0.10 µM and selectivity indices exceeding 130 over COX-1 [2]. Its unique 2-ethoxy-4,5-dimethylphenylsulfonyl substituent—combining an ortho-alkoxy group with a vicinal dimethyl pattern—provides a differentiation vector for SAR studies aiming to optimize COX-2/COX-1 selectivity and reduce gastrointestinal toxicity relative to first-generation sulfonamide COX-2 inhibitors [2]. Procurement of this specific compound enables exploration of whether the ethoxy oxygen participates in hydrogen bonding within the COX-2 side pocket, a hypothesis not testable with the simpler methyl- or halogen-substituted analogs [1].

Antiparasitic Drug Discovery: Chagas Disease Chemical Probe Development

The demonstrated anti-T. cruzi activity of N-arylsulfonyl-benzimidazoles—with 71% (10/14) of tested compounds active against epimastigotes and 43% (6/14) active against intracellular amastigotes [3]—establishes this chemotype as a validated starting point for Chagas disease drug discovery. The target compound's novel aryl substitution pattern (2-ethoxy-4,5-dimethyl) falls outside the chemical space previously explored in the Miana et al. (2019) study, which focused on halogenated and nitrated phenyl derivatives [3]. Procuring this compound allows medicinal chemistry teams to probe whether the combination of increased lipophilicity (XLogP3 = 4.1) and additional hydrogen bond acceptors (HBA = 4) [1] improves potency against the clinically relevant amastigote form while reducing host cell cytotoxicity relative to benznidazole.

Computational Chemistry and QSAR Model Building

The target compound's well-defined computed properties—including XLogP3 = 4.1, TPSA = 69.6 Ų, pKa = 1.44 ± 0.10, and four hydrogen bond acceptors [1]—make it a valuable data point for building or validating QSAR models within the benzimidazole-sulfonamide chemical space. Its structural relationship to the NOD1 inhibitor ML130 (2-methyl-1-(4-methylphenyl)sulfonyl-benzimidazole, IC₅₀ = 0.56 µM) [4] provides an anchor for comparative molecular field analysis (CoMFA) or pharmacophore modeling studies. The compound's increased molecular weight (+58 g/mol vs. the 4-methylphenyl analog) and differentiated lipophilicity offer a test case for models predicting the impact of ortho-alkoxy substitution on target binding and ADME properties [1].

Synthetic Methodology Development: N-Sulfonylation of 2-Methylbenzimidazole with Sterically Hindered Sulfonyl Chlorides

The synthesis of the target compound requires N-sulfonylation of 2-methylbenzimidazole with 2-ethoxy-4,5-dimethylbenzenesulfonyl chloride, a sulfonyl chloride bearing an ortho-alkoxy group that introduces steric hindrance and electronic effects distinct from simpler aryl sulfonyl chlorides [1]. This makes the compound a relevant substrate for developing or optimizing sulfonylation methodology under mild conditions, including the evaluation of base/solvent systems (e.g., pyridine, triethylamine, DMAP), continuous flow protocols, and green chemistry approaches [1]. The compound's predicted boiling point (555.1 ± 60.0 °C) and density (1.24 ± 0.1 g/cm³) [1] inform purification strategy selection.

Quote Request

Request a Quote for 1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.